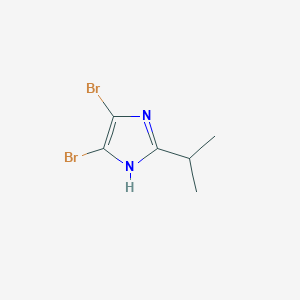

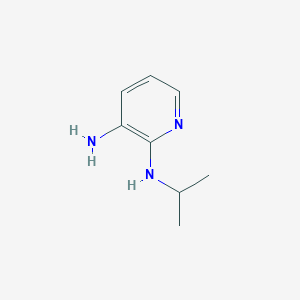

N2-isopropylpyridine-2,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of these compounds typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, is achieved through a two-stage process that includes the formation of a pyrylium salt intermediate . Another example is the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation to yield a tetradentate ligand . These synthetic routes demonstrate the versatility of the isopropylpyridine scaffold in forming various complex structures.

Molecular Structure Analysis

The molecular structures of these compounds are often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the X-ray data for the weak nucleophilic base mentioned above confirms the ground-state conformation and the presence of the Janus effect . Similarly, the cadmium(II) complex of a tetradentate ligand shows a distorted octahedral geometry around the metal center . These structural analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

The chemical behavior of N2-isopropylpyridine-2,3-diamine derivatives is diverse, with the ability to participate in various reactions. The weak nucleophilic base synthesized in one study can substitute nonnucleophilic bases in organic syntheses . In another study, the Schiff base derived from 2-acetylpyridine and N-isopropylethane-1,2-diamine forms complexes with zinc and copper, which exhibit antimicrobial activity . These reactions highlight the functional utility of these compounds in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of isopropyl groups can impart steric effects that protect the molecule from electrophilic attack, as seen in the weak nucleophilic base . The complexes formed with metals such as cadmium and zinc exhibit specific coordination geometries and have been studied for their fluorescence properties and antimicrobial activity, respectively . These properties are important for the potential application of these compounds in materials science and biomedicine.

Aplicaciones Científicas De Investigación

Enantioselective Lithiation Studies

N2-isopropylpyridine-2,3-diamine and its derivatives have been explored in the enantioselective lithiation of N-Boc-pyrrolidine. A study by O’Brien et al. (2004) demonstrated that using isopropyllithium and various sparteine-like diamines, including N-(i)Pr-substituted diamine, yielded high enantioselectivity. This research provides valuable insights into stereoselective synthesis processes, crucial in pharmaceutical and material sciences (O’Brien et al., 2004).

Synthesis of Pyridobenzodiazepines

In the field of organic synthesis, N2-isopropylpyridine-2,3-diamine derivatives have been used to synthesize pyridobenzodiazepines. Shi et al. (2011) demonstrated the synthesis of N2-methyl-N2-phenyl-pyridine-2,3-diamine, which was further utilized to create pyridobenzodiazepines with carbonyl groups. Such compounds are significant in medicinal chemistry for drug design and development (Shi et al., 2011).

Metal-Catalyzed Reactions

Metal-catalyzed reactions involving N2-isopropylpyridine-2,3-diamine derivatives have been researched extensively. Studies like those by Cardona and Goti (2009) highlight the use of such diamines in metal-catalyzed diamination reactions. These reactions are pivotal in creating complex molecular architectures found in pharmaceuticals and natural products (Cardona & Goti, 2009).

Synthesis of Heterocyclic Azo Dyes

N2-isopropylpyridine-2,3-diamine derivatives have been used in the synthesis of heterocyclic azo dyes, as reported by Zhao et al. (2017). These dyes, featuring high pH stability, are significant in textile and material industries for their coloration properties and stability (Zhao et al., 2017).

Pharmaceutical and Biological Studies

In pharmaceutical and biological research, derivatives of N2-isopropylpyridine-2,3-diamine have been studied for their potential medicinal applications. Xiong et al. (2016) synthesized cyclometalated iridium(III) complexes using derivatives of N2-isopropylpyridine-2,3-diamine, which showed potential as anticancer agents, specifically targeting mitochondria in cancer cells (Xiong et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-N-propan-2-ylpyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMMDSXBFLGSRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618422 |

Source

|

| Record name | N~2~-(Propan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-isopropylpyridine-2,3-diamine | |

CAS RN |

24188-40-7 |

Source

|

| Record name | N~2~-(Propan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)